5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyrimidine with 1-bromo-2-propylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer (ICT), which enhances its fluorescence .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-Cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-5-10-7-11-12-8(2)6-9(3)14(11)13-10/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
SDACCWRSDSCVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(CC(NC2=C1)C)C |
Origin of Product |
United States |
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